An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Applications
Introduction
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a specialized chemical intermediate characterized by a unique combination of a cyclobutane ring, a nitrile group, and a 2-chlorophenyl substituent. This structure imparts specific reactivity and conformational properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its strategic importance lies in its role as a precursor for more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The cyclobutane moiety, while less common than five- or six-membered rings, offers a distinct three-dimensional profile that can be leveraged to optimize pharmacological properties such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols, tailored for researchers and professionals in the pharmaceutical sciences.
Physicochemical and Structural Properties
The fundamental identity of 1-(2-Chlorophenyl)cyclobutanecarbonitrile is defined by its molecular structure and resulting physical properties. These parameters are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28049-59-4 | [2][3] |
| Molecular Formula | C₁₁H₁₀ClN | [2][3] |
| Molecular Weight | 191.66 g/mol | [2][4] |
| Appearance | Solid (Yellow) | [5] |
| LogP | 3.285 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 236 | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Note: Some physical data, such as boiling point and density, are more readily available for the isomeric 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8). For this isomer, the boiling point is cited as 295 °C and the density as 1.137 g/mL at 25 °C, which can serve as estimations for the 2-chloro isomer.[6]
Synthesis and Role as a Pharmaceutical Intermediate
1-(2-Chlorophenyl)cyclobutanecarbonitrile is primarily recognized for its utility as a precursor in multi-step synthetic pathways. While specific, detailed protocols for its own synthesis are not extensively published in open literature, its structural motifs are analogous to intermediates used in the synthesis of significant pharmaceutical compounds, including the anesthetic ketamine.
The classical synthesis of ketamine, for instance, involves the reaction of 2-chlorobenzonitrile with a cyclopentyl Grignard reagent, followed by a series of transformations. This highlights the established chemical logic of combining an ortho-substituted chlorobenzonitrile with a cyclic Grignard reagent to construct the core scaffold of the target molecule. 1-(2-Chlorophenyl)cyclobutanecarbonitrile represents a variation on this theme, featuring a four-membered ring instead of a five-membered one.
The following diagram illustrates a conceptual workflow for the utilization of such nitrile precursors in pharmaceutical synthesis, demonstrating the pivotal role of the nitrile group as a handle for further chemical modification.
Caption: Conceptual workflow for the synthesis and transformation of aryl cycloalkanecarbonitrile intermediates.
Chemical Reactivity and Key Applications
The reactivity of 1-(2-Chlorophenyl)cyclobutanecarbonitrile is dominated by the chemistry of its nitrile functional group. The nitrile can undergo several important transformations, making it a versatile synthetic handle.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(2-chlorophenyl)cyclobutanecarboxylic acid, or the amide intermediate. This transformation is fundamental for converting the nitrile into other functional groups.
-
Reduction: The nitrile can be reduced to a primary amine, 1-(2-chlorophenyl)cyclobutane-methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a direct route to amine derivatives, which are prevalent in pharmacologically active molecules.
-
Grignard Reactions: Addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields ketones. This allows for the expansion of the carbon skeleton.
Its primary application lies in serving as an organic building block for drug discovery.[7] The isomeric compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a well-documented intermediate in the synthesis of the anti-obesity drug Sibutramine.[8][9] While the 2-chloro isomer is not used for Sibutramine, its structural similarity makes it a compound of interest for synthesizing analogs and exploring new chemical space for other therapeutic targets.
Caption: Key chemical transformations of the nitrile group in 1-(2-Chlorophenyl)cyclobutanecarbonitrile.
Spectral Data Analysis (Predicted)
-
¹H NMR: The spectrum would show complex multiplets for the cyclobutane protons. The aromatic protons on the 2-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), exhibiting splitting patterns characteristic of ortho-disubstitution.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon (typically δ 115-125 ppm), and the carbons of the cyclobutane ring and the 2-chlorophenyl group.[10]
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹. Data for the para-isomer confirms a peak in this region.[11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191, with a characteristic isotopic pattern (M+2 peak at m/z 193) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Safety, Handling, and Storage
Proper handling of chemical intermediates is paramount for laboratory safety. The safety profile for 1-(2-Chlorophenyl)cyclobutanecarbonitrile can be inferred from data on its close isomer, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, which is classified as acutely toxic.
Table 2: GHS Hazard Information (based on 4-chloro isomer)
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [6][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [13][14] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area or under a chemical fume hood.[5][14]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
The recommended storage condition is sealed in a dry environment at room temperature.[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[13] Material should be treated as hazardous waste.
Conclusion
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its distinct structure, featuring a strained cyclobutane ring and a versatile nitrile functional group, makes it an attractive building block for creating novel molecular entities. While it shares structural similarities with precursors to established drugs like ketamine and sibutramine, its unique substitution pattern offers researchers an opportunity to explore new chemical diversity. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in the synthesis of next-generation pharmaceuticals.
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